![molecular formula C9H12O B3108349 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one CAS No. 164716-95-4](/img/structure/B3108349.png)

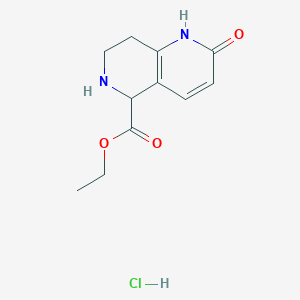

7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one

Overview

Description

7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one is a chemical compound with the molecular formula C9H12O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 5-methyl-5-hexen-2-one, trimethyl borate, tetrahydrofuran (THF), and freshly activated 20-mesh zinc granules. The reaction is initiated and methyl bromoacetate is added. After stirring for 3 hours, the reaction is quenched, and the mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted again with diethyl ether. The combined ether extracts are washed, dried, and concentrated to afford a crude β-hydroxy ester .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C9H12O . The molecular weight of the compound is 136.19 .Chemical Reactions Analysis

The compound has been used in the synthesis of leukotriene-B4 . The acetate was resolved by an enantioselective hydrolysis catalysed by porcine pancreatic lipase. The resultant alcohol and the optically active ester were converted into the ketones .Scientific Research Applications

Chemical Reactions and Properties

- 7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one (DBH) undergoes gas-phase thermal decomposition to yield cyclopentadiene and 1,1-dimethylketene, demonstrating its potential in studies of chemical kinetics and reaction mechanisms (Egger, 1973).

- DBH is an intermediate in the synthesis of various compounds, such as 1,6-Dimethyltricyclo[4.1.0.01,6]hept-3-ene, illustrating its role in organic synthesis and chemical transformations (Taylor & Paquette, 2003).

Enzymatic and Biological Studies

- DBH can be enzymatically reduced using dehydrogenase enzymes and the fungus Mortierella ramanniana, offering insights into enzyme-substrate interactions and biocatalysis (Butt et al., 1985).

Material Science and Structural Analysis

- The crystal structure of derivatives of DBH has been studied, providing valuable information for material science and molecular modeling (Barbay et al., 1986).

Synthesis and Utilization in Organic Chemistry

- DBH and its derivatives are used in the preparation of complex organic molecules, highlighting its utility in synthetic organic chemistry (Confalonieri et al., 1994).

Mechanism of Action

Mode of Action

The mode of action of 7,7-Dimethylbicyclo[32It has been observed that the compound can be reduced by the fungus mortierella ramanniana and the enzyme 3α,20β-hydroxy-steroid dehydrogenase . The fungus reduces the compound to give the (6S)-endo-alcohol and the (6S)-exo-alcohol . In contrast, the enzyme gives the (6S)-endo-alcohol and recovers optically active ketone .

Biochemical Pathways

The compound’s interaction with the fungus Mortierella ramanniana and the enzyme 3α,20β-hydroxy-steroid dehydrogenase suggests it may play a role in certain enzymatic reactions .

Result of Action

The compound’s reduction by Mortierella ramanniana and 3α,20β-hydroxy-steroid dehydrogenase suggests it may have some influence on these biological entities .

properties

IUPAC Name |

7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-9(2)7-5-3-4-6(7)8(9)10/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTKXJPAGVDIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=CC2C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)

![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)